N-methyl-N-(1-phenylethyl)cyclohex-3-ene-1-carboxamide
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Overview
Description
N-methyl-N-(1-phenylethyl)cyclohex-3-ene-1-carboxamide, commonly known as 'ACE', is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. ACE is a synthetic compound that belongs to the class of cyclohexene carboxamides.
Mechanism of Action
ACE exerts its pharmacological effects by binding to the mu-opioid receptors in the brain and spinal cord. The activation of these receptors results in the inhibition of the pain signals, leading to the analgesic effects of ACE. ACE also acts as a GABA-A receptor agonist, resulting in anxiolytic effects.
Biochemical and Physiological Effects:
ACE has been shown to produce a range of biochemical and physiological effects. ACE has been reported to increase the levels of dopamine and serotonin in the brain, leading to its potential use in the treatment of depression. ACE has also been shown to increase the levels of endorphins, resulting in its analgesic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of ACE is its high potency and selectivity for the mu-opioid receptors, making it a promising candidate for the development of novel analgesic agents. However, the limitations of ACE include its low solubility and stability, which can affect its pharmacokinetic properties.
Future Directions
The potential applications of ACE in the field of medicinal chemistry and pharmacology are vast. One of the future directions includes the development of novel ACE derivatives with improved pharmacokinetic properties. ACE can also be further investigated for its potential use in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, the use of ACE in combination with other drugs can also be explored for its potential synergistic effects.
Conclusion:
In conclusion, ACE is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The synthesis of ACE involves the reaction of cyclohex-3-ene-1-carboxylic acid with N-methyl-N-(1-phenylethyl)amine in the presence of a dehydrating agent such as thionyl chloride. ACE exerts its pharmacological effects by binding to the mu-opioid receptors in the brain and spinal cord, resulting in its analgesic effects. ACE has also been investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. The future directions for ACE include the development of novel derivatives with improved pharmacokinetic properties and the exploration of its potential use in combination therapy.
Synthesis Methods
The synthesis of ACE involves the reaction of cyclohex-3-ene-1-carboxylic acid with N-methyl-N-(1-phenylethyl)amine in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of ACE as a white crystalline solid.
Scientific Research Applications
ACE has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have reported the potential of ACE as a potent analgesic and anxiolytic agent. ACE has also been investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression.
properties
IUPAC Name |
N-methyl-N-(1-phenylethyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-13(14-9-5-3-6-10-14)17(2)16(18)15-11-7-4-8-12-15/h3-7,9-10,13,15H,8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFJVWCGQMALSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)cyclohex-3-ene-1-carboxamide |
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